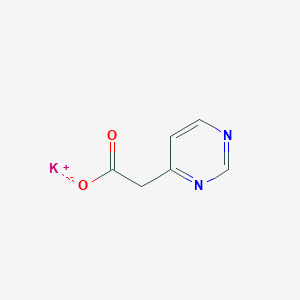
Potassium 2-(pyrimidin-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 2-(pyrimidin-4-yl)acetate is a chemical compound that features a pyrimidine ring substituted at the 4-position with an acetate group Pyrimidine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2-(pyrimidin-4-yl)acetate typically involves the reaction of pyrimidine-4-carboxylic acid with potassium hydroxide. The reaction proceeds through the formation of an intermediate potassium salt, which is then treated with acetic anhydride to yield the final product. The reaction conditions generally include:
Solvent: Water or ethanol
Temperature: Room temperature to reflux
Reagents: Pyrimidine-4-carboxylic acid, potassium hydroxide, acetic anhydride
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: for the synthesis
Purification steps: such as crystallization or recrystallization to obtain high-purity product
Quality control measures: to ensure consistency and purity of the final compound
Análisis De Reacciones Químicas
Types of Reactions: Potassium 2-(pyrimidin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine-4-carboxylate derivatives.
Reduction: Reduction reactions can convert the acetate group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions
Major Products:
Oxidation: Pyrimidine-4-carboxylate derivatives
Reduction: Pyrimidine-4-ethanol derivatives
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Potassium 2-(pyrimidin-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Potassium 2-(pyrimidin-4-yl)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and nucleic acids that interact with the pyrimidine ring or acetate group.
Pathways Involved: The compound can modulate biochemical pathways related to cell proliferation, apoptosis, and signal transduction, depending on its specific application and target.
Comparación Con Compuestos Similares
Potassium 2-(pyrimidin-4-yl)acetate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Pyrimidine-4-carboxylic acid, Pyrimidine-4-ethanol, Pyrimidine-4-thiol
Uniqueness: The presence of the acetate group at the 4-position of the pyrimidine ring imparts unique chemical and biological properties, making it distinct from other pyrimidine derivatives.
Propiedades
Fórmula molecular |
C6H5KN2O2 |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
potassium;2-pyrimidin-4-ylacetate |
InChI |
InChI=1S/C6H6N2O2.K/c9-6(10)3-5-1-2-7-4-8-5;/h1-2,4H,3H2,(H,9,10);/q;+1/p-1 |
Clave InChI |
ZXEBRGKCWZDITP-UHFFFAOYSA-M |
SMILES canónico |
C1=CN=CN=C1CC(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-1-[(1,4-Dioxan-2-yl)methyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13681685.png)
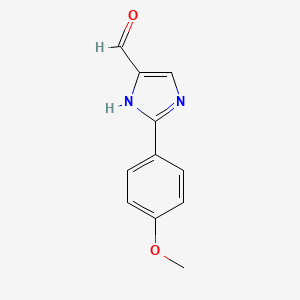
![7-(Phenylmethoxymethyl)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B13681698.png)
![2,6-Difluoro-3-methyl-5-[(triisopropylsilyl)oxy]benzoic Acid](/img/structure/B13681704.png)
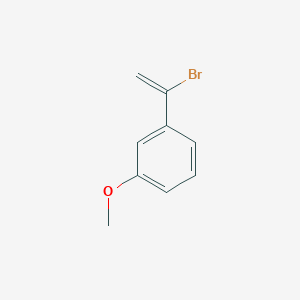
![Methyl pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13681712.png)
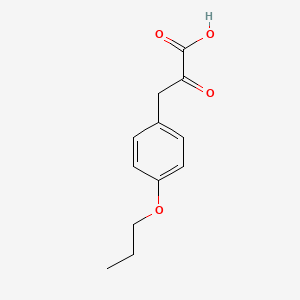
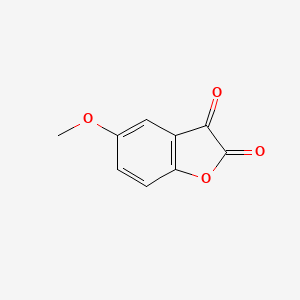
![N-[2-(3-Indolyl)ethyl]-2-(Boc-amino)acetamide](/img/structure/B13681719.png)
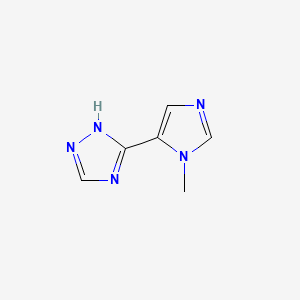
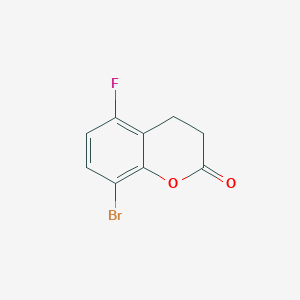
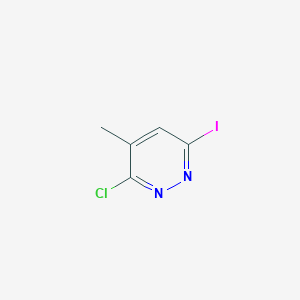
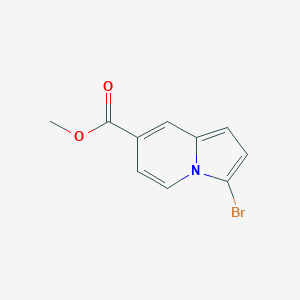
![2-[2-(Difluoromethoxy)phenyl]imidazole-5-methanol](/img/structure/B13681742.png)
